4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide
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Overview
Description
4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H10Cl3NO3S and a molecular weight of 366.653. It is known for its unique structure, which includes a methoxy group, a trichlorophenyl group, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichloroaniline with 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficient use of resources .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy or trichlorophenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide can be compared with other similar compounds, such as:
- 4-Methoxy-N-(2,4-dichlorophenyl)benzenesulfonamide
- 4-Methoxy-N-(2,5-dichlorophenyl)benzenesulfonamide
- 4-Methoxy-N-(3,4,5-trichlorophenyl)benzenesulfonamide
These compounds share similar structural features but differ in the number and position of chlorine atoms on the phenyl ring.
Properties
Molecular Formula |
C13H10Cl3NO3S |
---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
4-methoxy-N-(2,4,5-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-20-8-2-4-9(5-3-8)21(18,19)17-13-7-11(15)10(14)6-12(13)16/h2-7,17H,1H3 |
InChI Key |
QENFACKJGMIUIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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